

A Technical Guide to N α -Fmoc-N δ -Z-L-ornithine

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Compound of Interest

Compound Name: Fmoc-orn(Z)-OH

Cat. No.: B557397

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CAS Number: 138775-07-2

This technical guide provides an in-depth overview of N α -Fmoc-N δ -Z-L-ornithine, a crucial amino acid derivative for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, primary applications, and a detailed experimental protocol for its use in solid-phase peptide synthesis.

Chemical and Physical Properties

N α -Fmoc-N δ -Z-L-ornithine, also known as Fmoc-L-Orn(Z)-OH, is a synthetic amino acid derivative widely used in peptide chemistry.^[1] The α -amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the δ -amino group of the ornithine side chain is protected by a benzyloxycarbonyl (Z) group. This orthogonal protection scheme is fundamental to its application in the stepwise synthesis of peptides.

Property	Value	Reference
CAS Number	138775-07-2	[1]
Synonyms	Fmoc-L-Orn(Z)-OH	[1]
Molecular Formula	C ₂₈ H ₂₈ N ₂ O ₆	[1]
Molecular Weight	488.1 g/mol	[1]
Purity	≥ 98% (HPLC)	[1]
Appearance	White to off-white powder	[1]
MDL Number	MFCD00190893	[1]
PubChem ID	72742757	[1]
Storage Conditions	0-8°C	[1]

Key Applications

The unique structural features of N α -Fmoc-N δ -Z-L-ornithine make it a versatile tool in several areas of biochemical and pharmaceutical research.

- Peptide Synthesis:** This compound is a fundamental building block in solid-phase peptide synthesis (SPPS).[1][2] The Fmoc group allows for iterative deprotection and coupling of amino acids to a growing peptide chain anchored to a solid support.[3] Its use enhances the efficiency and yield of the desired peptide products.[2]
- Drug Development:** In the pharmaceutical industry, it plays a significant role in the creation of peptide-based therapeutics.[1][2] Bioactive peptides synthesized using this derivative can be developed into drug candidates for a variety of diseases, including cancer and metabolic disorders.[2] The ability to incorporate ornithine into peptide sequences allows for further modification and optimization of a drug's pharmacological properties.
- Bioconjugation:** The compound is utilized in bioconjugation techniques to link peptides to other molecules, such as proteins, labels, or drug delivery systems.[4] This is critical for creating targeted therapies that can deliver a therapeutic agent to a specific site within the body, thereby improving efficacy and reducing side effects.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of N α -Fmoc-N δ -Z-L-ornithine into a peptide sequence using manual or automated Fmoc-SPPS.

1. Resin Selection and Preparation:

- Choose a suitable resin based on the desired C-terminus of the final peptide (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).^[3]
- Swell the resin in an appropriate solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), for 30-60 minutes to allow for increased exposure of the reactive sites.^[3]

2. First Amino Acid Coupling (if applicable):

- If starting a new synthesis, couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's protocol.

3. Fmoc Deprotection:

- Treat the resin-bound peptide with a 20-50% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus.
- Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc-adduct.

4. Amino Acid Coupling (Incorporation of N α -Fmoc-N δ -Z-L-ornithine):

- Activation: Dissolve N α -Fmoc-N δ -Z-L-ornithine (3-5 equivalents relative to the resin loading) in DMF. Add a suitable activator (coupling reagent) such as HBTU, HATU, or DIC (3-5 equivalents) and an amine base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents).^[3] Allow the mixture to pre-activate for a few minutes.
- Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

- Agitate the reaction vessel for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.^[3]

- Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

5. Repeat Synthesis Cycle:

- Repeat steps 3 (Fmoc Deprotection) and 4 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.

6. Final Cleavage and Deprotection:

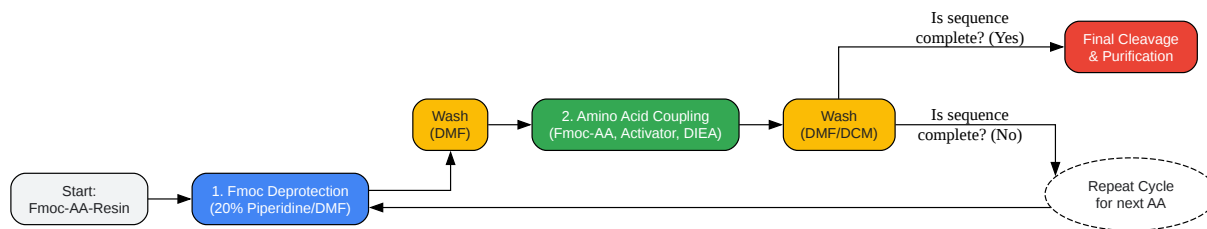
- After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 3).
- Wash the peptide-resin with DCM and dry it under vacuum.
- Treat the dried resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups (including the Z-group from the ornithine side chain). A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) to prevent side reactions.^[5]
- The specific composition of the cocktail and the cleavage time (typically 2-4 hours) depend on the peptide sequence and the protecting groups used.

7. Peptide Precipitation and Purification:

- Filter the resin and precipitate the cleaved peptide from the TFA solution by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
- Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Visualizations

The following diagram illustrates the cyclical workflow of Fmoc solid-phase peptide synthesis.



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Caption: Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

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